6,7-Dihydro-2-(2,4,6-trimethylphenyl)-5HPyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate 6,7-Dihydro-2-(2,4,6-trimethylphenyl)-5HPyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13652447
InChI: InChI=1S/C14H18N3.BF3.FH/c1-10-7-11(2)14(12(3)8-10)17-9-16-6-4-5-13(16)15-17;2-1(3)4;/h7-9H,4-6H2,1-3H3;;1H/q+1;;/p-1
SMILES: B(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3CCCC3=N2)C.[F-]
Molecular Formula: C14H18BF4N3
Molecular Weight: 315.12 g/mol

6,7-Dihydro-2-(2,4,6-trimethylphenyl)-5HPyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate

CAS No.:

Cat. No.: VC13652447

Molecular Formula: C14H18BF4N3

Molecular Weight: 315.12 g/mol

* For research use only. Not for human or veterinary use.

6,7-Dihydro-2-(2,4,6-trimethylphenyl)-5HPyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate -

Specification

Molecular Formula C14H18BF4N3
Molecular Weight 315.12 g/mol
IUPAC Name trifluoroborane;2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;fluoride
Standard InChI InChI=1S/C14H18N3.BF3.FH/c1-10-7-11(2)14(12(3)8-10)17-9-16-6-4-5-13(16)15-17;2-1(3)4;/h7-9H,4-6H2,1-3H3;;1H/q+1;;/p-1
Standard InChI Key FLSZRLIRGSGDOV-UHFFFAOYSA-M
SMILES B(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3CCCC3=N2)C.[F-]
Canonical SMILES B(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3CCCC3=N2)C.[F-]

Introduction

Structural and Nomenclatural Characteristics

Molecular Architecture

The compound features a pyrrolo[2,1-c] triazolium cation paired with a tetrafluoroborate anion. The cationic core consists of a five-membered pyrrole ring fused to a triazole moiety, with a mesityl group (2,4,6-trimethylphenyl) at position 2. The bicyclic system adopts a planar conformation, stabilized by aromatic π-electron delocalization across the triazolium ring . The tetrafluoroborate anion provides charge balance and influences solubility, as evidenced by its preferential dissolution in dichloromethane and methanol .

IUPAC Nomenclature and Synonyms

The IUPAC name derives from the parent pyrrolo-triazolium system:
2-(2,4,6-Trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c] triazol-4-ium tetrafluoroborate.
Common synonyms include:

  • 2-Mesityl-6,7-dihydro-5H-pyrrolo[2,1-c] triazol-2-ium tetrafluoroborate

  • CAS 862893-80-9

  • MFCD28133590 .

Synthesis and Purification

Synthetic Route

The synthesis follows a three-step protocol optimized for triazolium salts :

  • Activation of Lactam: Pyrrolidin-2-one reacts with trimethyloxonium tetrafluoroborate in anhydrous dichloromethane to form a reactive iminium intermediate.

  • Hydrazine Coupling: Mesitylhydrazine undergoes nucleophilic addition to the iminium species, yielding a hydrazone intermediate.

  • Cyclization and Salt Formation: Refluxing the intermediate in trimethyl orthoformate with catalytic HBF₄·Et₂O induces cyclodehydration, forming the triazolium cation. The product precipitates upon cooling and is recrystallized from dichloromethane/diethyl ether (50% yield) .

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar geometry of the triazolium cation. Key bond lengths include:

  • N1–C2: 1.315 Å (consistent with aromatic character)

  • C7–C8: 1.465 Å (single bond between pyrrole and triazole rings).
    The mesityl group exhibits rotational freedom, with dihedral angles of 12.3° relative to the triazolium plane .

Physicochemical Properties

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 3148 cm⁻¹ (C–H stretch, triazolium), 1589 cm⁻¹ (aromatic C=C), and 1028 cm⁻¹ (B–F vibration) .

  • ¹H NMR (400 MHz, d₆-DMSO): δ 1.94–2.08 (m, 4H, CH₂), 3.10 (t, J = 8.0 Hz, 2H, CH₂), 4.31 (t, J = 8.0 Hz, 2H, CH₂), 6.85 (s, 2H, mesityl ArH), 10.74 (s, 1H, triazolium CH) .

  • ¹³C NMR: δ 18.2 (mesityl CH₃), 125.6 (triazolium C2), 138.4 (mesityl C1) .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 176–180°C, with decomposition onset at 210°C. The tetrafluoroborate anion contributes to thermal stability by minimizing ionic lattice defects .

Reactivity and Catalytic Applications

N-Heterocyclic Carbene Generation

Deprotonation with strong bases (e.g., KOtBu) generates a mesoionic carbene (Figure 1):
Triazolium+BF4+BaseNHC+H-Base+BF4\text{Triazolium}^+ \text{BF}_4^- + \text{Base} \rightarrow \text{NHC} + \text{H-Base}^+ \text{BF}_4^-
This carbene catalyzes benzoin condensations and transesterifications, with turnover frequencies (TOF) exceeding 500 h⁻¹ in model reactions .

Equilibrium Constants in Aldehyde Adduct Formation

Kinetic studies using UV-Vis spectroscopy quantified the equilibrium constant (KeqK_{eq}) for carbene-aldehyde adducts:
Keq=2.3×103M1at 25°CK_{eq} = 2.3 \times 10^3 \, \text{M}^{-1} \, \text{at 25°C}
The large KeqK_{eq} reflects strong electrophilicity at the carbene center, enabling rapid substrate activation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator